Home > Products > Screening Compounds P124560 > (2S,4S)-Argatroban
(2S,4S)-Argatroban - 189264-03-7

(2S,4S)-Argatroban

Catalog Number: EVT-1478316
CAS Number: 189264-03-7
Molecular Formula: C23H36N6O5S
Molecular Weight: 508.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Synthetic thrombin inhibitor.

(2S,4R)-4-[18F]FGln

Relevance: This compound shares the same core structure as (2S,4S)-Argatroban, glutamine, with a modification at the carbon-4 position. The difference lies in the stereochemistry at the carbon-4 position, with (2S,4R)-4-[18F]FGln having an R configuration while (2S,4S)-Argatroban has an S configuration at that center. Furthermore, (2S,4R)-4-[18F]FGln is a radiolabeled analog intended for imaging purposes, while (2S,4S)-Argatroban serves as a therapeutic agent. []

(2S,4S)-4-[18F]FEBGln

Compound Description: (2S,4S)-4-[18F]FEBGln is a PET tracer developed for tumor imaging by targeting glutamine metabolism. It is designed by introducing [18F]fluoroethoxy benzyl on carbon-4 of glutamine. []

Relevance: This compound shares the same core structure as (2S,4S)-Argatroban, glutamine, and exhibits the same stereochemistry at the carbon-4 position. The key distinction lies in the substituent at this position, with (2S,4S)-4-[18F]FEBGln bearing a larger fluoroethoxy benzyl group compared to the modification in (2S,4S)-Argatroban. Similar to (2S,4R)-4-[18F]FGln, this compound is also radiolabeled for imaging applications. []

(2S,4S)4–[18F]FPArg

Compound Description: (2S,4S)4–[18F]FPArg is another PET tracer under investigation for tumor imaging, particularly for gliomas. It incorporates [18F]fluoropropyl group on carbon-4 of arginine. []

Relevance: Although structurally distinct from the glutamine core of (2S,4S)-Argatroban, both compounds share the characteristic (2S,4S) stereochemistry. This suggests potential similarities in their binding interactions with target proteins or enzymes. Moreover, (2S,4S)4–[18F]FPArg is another example of a radiolabeled analog designed for diagnostic imaging in contrast to the therapeutic application of (2S,4S)-Argatroban. []

Overview

(2S,4S)-Argatroban is a synthetic small molecule that serves as a direct thrombin inhibitor, primarily used in the management of heparin-induced thrombocytopenia and as an anticoagulant in various clinical settings. It is characterized by its ability to bind to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and thus inhibiting blood clot formation. The compound is classified under the category of antithrombotic agents, specifically as a direct thrombin inhibitor.

Source and Classification

(2S,4S)-Argatroban was first synthesized in the late 1990s and has since been utilized in clinical practice. It is derived from the piperidine family, which is known for its diverse pharmacological properties. The compound can be classified as follows:

  • Chemical Class: Thrombin inhibitors
  • Mechanism of Action: Direct inhibition of thrombin
  • Therapeutic Category: Anticoagulant
Synthesis Analysis

The synthesis of (2S,4S)-Argatroban involves several steps, typically starting from 4-methylpiperidine. A notable method includes the condensation of (±)-trans-benzyl 4-methylpipecolic acid ester with Nα-Boc-Nω-nitro-L-arginine, followed by various purification techniques to isolate the desired compound.

Technical Details

  1. Initial Reaction: The reaction begins with the formation of an intermediate, which undergoes several transformations including hydrogenation and reduction.
  2. Hydrogenation Process: Formic acid or sodium formate can serve as hydrogen donors in the hydrogenation step, with palladium on carbon as a catalyst.
  3. Purification: The crude product is typically purified through recrystallization using solvents such as ethanol or methanol to achieve high purity levels .
Molecular Structure Analysis

The molecular structure of (2S,4S)-Argatroban can be represented by its chemical formula C19H24N4O3SC_{19}H_{24}N_4O_3S.

Structural Data

  • Molecular Weight: 396.48 g/mol
  • 3D Structure: The compound features a piperidine ring fused with a sulfonamide group and an arginine-like side chain, which is critical for its interaction with thrombin.
  • Chirality: The (2S,4S) configuration indicates specific stereochemistry that is essential for its biological activity.
Chemical Reactions Analysis

(2S,4S)-Argatroban participates in several chemical reactions relevant to its synthesis and degradation:

  1. Hydrogenation Reactions: Involves the reduction of nitro groups to amines during synthesis.
  2. Recrystallization: This purification step often involves dissolving the compound in hot solvents followed by gradual cooling to allow crystal formation.
  3. Degradation Pathways: Under certain conditions, argatroban can degrade into various products, which have been characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) .
Mechanism of Action

The mechanism by which (2S,4S)-Argatroban exerts its anticoagulant effect involves direct binding to thrombin's active site. This interaction prevents thrombin from converting fibrinogen into fibrin, thereby inhibiting clot formation.

Process and Data

  • Binding Affinity: Studies indicate that argatroban has a high binding affinity for thrombin, which is crucial for its effectiveness as an anticoagulant.
  • Pharmacokinetics: The pharmacokinetic profile shows that (2S,4S)-Argatroban has a half-life ranging from 1 to 3 hours depending on the formulation used .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: The solubility and stability can vary significantly with changes in pH.
Applications

(2S,4S)-Argatroban is primarily used in clinical settings for:

  • Management of Heparin-Induced Thrombocytopenia: It serves as an alternative anticoagulant when heparin cannot be used due to thrombocytopenia.
  • Perioperative Anticoagulation: Used during surgical procedures where anticoagulation is necessary.
  • Research Applications: Employed in studies investigating thrombin inhibition and related coagulation pathways.
Chemical Characterization and Stereochemical Analysis

Structural Elucidation of (2S,4S)-Argatroban

Molecular Configuration and Chiral Centers

(2S,4S)-Argatroban (CAS 189264-03-7) is a stereochemically defined isomer of the direct thrombin inhibitor argatroban (C₂₃H₃₆N₆O₅S, MW 508.64 g/mol). Its structure features four asymmetric chiral centers, with the piperidine ring exhibiting trans-configuration at positions C2 and C4. The pharmacologically critical (2S,4S) configuration enables optimal binding to thrombin's active site through specific spatial orientation of its sulfonamide, guanidinyl, and carboxylic acid moieties. The IUPAC name is (2S,4S)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid, as standardized in pharmacopeial references [4] [5].

Comparative Analysis with Other Stereoisomers

The stereoisomeric profile of argatroban significantly impacts its thrombin affinity. Commercial argatroban is a 65:35 mixture of (2R,4R) and (2S,4S) diastereomers at the piperidine ring. Key distinctions include:

  • (2S,4S)-Isomer: Exhibits superior thrombin inhibition due to optimal spatial alignment of its N-sulfonyl-L-arginine side chain with thrombin's catalytic pocket.
  • (2R,4R)-Isomer: Demonstrates reduced anticoagulant activity (≤30% potency of (2S,4S)) due to steric hindrance limiting target engagement [4] [7].

Table 1: Comparative Pharmacological Properties of Argatroban Stereoisomers

StereoisomerConfigurationThrombin Inhibition (IC₅₀)Pharmacological Notes
(2S,4S)-Argatroban2S,4S0.01 μMHigh-affinity binding to catalytic site
(2R,4R)-Argatroban2R,4R>0.5 μMSterically hindered binding
Commercial Argatroban65:35 (2R:2S)0.04 μMMixture potency driven by (2S,4S) component

Separation remains analytically challenging due to nearly identical physicochemical properties. Industrial purification employs recrystallization from alcohol/water mixtures or chiral chromatography, yet yields remain suboptimal [4] [7].

Physicochemical Properties

Solubility, Stability, and Partition Coefficients

(2S,4S)-Argatroban is freely soluble in methanol and ethanol but exhibits limited aqueous solubility (0.6 mg/mL at 25°C). Its calculated partition coefficient (LogP = 2.1) indicates moderate lipophilicity, facilitating membrane permeation. Stability studies reveal:

  • Solution Stability: Degrades <5% in aqueous buffers (pH 3–7) over 24 hours at 25°C.
  • Forced Degradation: Rapid decomposition under oxidative (H₂O₂) and alkaline conditions (0.1M NaOH) generates seven novel degradation products (DP-1 to DP-7), including sulfonamide-cleaved derivatives and oxidized tetrahydroquinoline species. Acidic hydrolysis (0.1M HCl) causes minor decomposition (<15%) [7] [8].

Table 2: Stability Profile Under Stress Conditions

Stress ConditionDegradation (%)Primary Degradation ProductsAnalytical Method
0.1M NaOH (60°C, 6h)72.8%DP-1 (sulfonamide hydrolysis)LC-MS/Q-TOF
3% H₂O₂ (25°C, 6h)68.3%DP-3 (quinoline ring oxidation)NMR, IR
0.1M HCl (60°C, 6h)14.9%DP-5 (arginyl side-chain modification)²D NMR
Photolysis (UV, 24h)<5%None detectedLC-PDA

Spectroscopic Identification

  • NMR Spectroscopy: ¹H NMR (500 MHz, DMSO-d₆) displays characteristic signals: δ 1.15 (d, 3H, C4-CH₃), 1.35 (d, 3H, tetrahydroquinoline-CH₃), 3.45 (m, 1H, piperidine-H2), and 6.85–7.50 (m, 3H, quinoline-H). ¹³C NMR confirms carbonyl resonances at δ 174.2 (COOH) and 171.8 (amide C=O) [6] [8].
  • Mass Spectrometry: ESI-MS/MS exhibits [M+H]⁺ at m/z 509.4, with key fragments at m/z 427.2 (loss of –COOH) and 308.1 (sulfonamide cleavage). UPLC-MS/MS methods achieve quantification in plasma with LOD of 0.003 μg/mL [9].
  • IR Spectroscopy: Bands at 3400 cm⁻¹ (N–H/O–H stretch), 1620 cm⁻¹ (C=O), and 1380 cm⁻¹ (S=O) confirm functional groups [8].

Crystallographic Studies and Conformational Dynamics

Despite extensive pharmacological data, single-crystal X-ray structures of (2S,4S)-argatroban remain unreported due to challenges in crystallizing the pure isomer. Computational modeling (density functional theory) reveals:

  • The piperidine ring adopts a chair conformation with C4-methyl equatorial.
  • The tetrahydroquinoline moiety rotates freely, enabling adaptive binding to thrombin.
  • Intramolecular H-bonding between the C2-carboxyl and guanidinyl groups stabilizes a bioactive conformation [4] [7].

Conformational flexibility facilitates dual-site binding: The sulfonamide anchors to thrombin’s exosite-1, while the argininyl mimetic engages the catalytic serine (S195). Dynamics simulations show <1.5 Å backbone deviation upon thrombin binding, underscoring rigidity in the piperidine-arginine scaffold [5].

Table 3: Key Crystallographic and Modeling Parameters

ParameterValue/DescriptionMethod
Piperidine Ring GeometryChair conformation, C4-methyl equatorialDFT Optimization (B3LYP/6-31G*)
Torsion Angle FlexibilityC1–C2–N–C(arginine): ±30°Molecular Dynamics (100 ns)
Binding Site RMSD1.2 Å (thrombin-bound vs. unbound)Docking Simulations (AutoDock)

Properties

CAS Number

189264-03-7

Product Name

(2S,4S)-Argatroban

IUPAC Name

(2S,4S)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

Molecular Formula

C23H36N6O5S

Molecular Weight

508.64

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17?,18-/m0/s1

SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Synonyms

(2S,4S)-1-[(2S)-5-[(Aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.